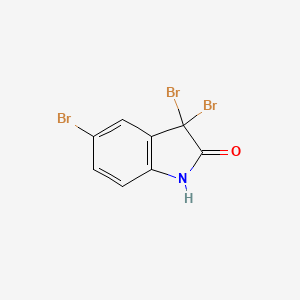
3,3,5-tribromo-indolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,5-tribromo-indolin-2-one is a halogenated derivative of oxindole, a compound that features an indole ring system with a ketone group at the 2-position. The presence of three bromine atoms at the 3, 3, and 5 positions significantly alters its chemical properties, making it a compound of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-tribromo-indolin-2-one typically involves the bromination of oxindole. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process must be optimized for yield and purity, often requiring precise control of reaction parameters such as temperature, concentration, and reaction time.
化学反应分析
Types of Reactions
3,3,5-tribromo-indolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium methoxide in methanol are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
科学研究应用
3,3,5-tribromo-indolin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,3,5-tribromo-indolin-2-one involves its interaction with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to form stable complexes with various biological molecules. This interaction can modulate biological pathways, leading to its observed effects in antiviral and anticancer activities .
相似化合物的比较
Similar Compounds
3-Bromooxindole: A single bromine atom at the 3-position.
5-Bromooxindole: A single bromine atom at the 5-position.
3,5-Dibromooxindole: Two bromine atoms at the 3 and 5 positions.
Uniqueness
3,3,5-tribromo-indolin-2-one is unique due to the presence of three bromine atoms, which significantly enhances its reactivity and potential biological activities compared to its mono- and dibrominated counterparts .
属性
分子式 |
C8H4Br3NO |
|---|---|
分子量 |
369.83 g/mol |
IUPAC 名称 |
3,3,5-tribromo-1H-indol-2-one |
InChI |
InChI=1S/C8H4Br3NO/c9-4-1-2-6-5(3-4)8(10,11)7(13)12-6/h1-3H,(H,12,13) |
InChI 键 |
GYEQXGUOBJKTSG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)C(C(=O)N2)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















